molecular formula C25H26N2O5 B15330010 (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(2-oxopiperidin-1-yl)pyrrolidine-2-carboxylic acid

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(2-oxopiperidin-1-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B15330010
M. Wt: 434.5 g/mol
InChI Key: OZYPPABEVVCTLM-ZHRRBRCNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(2-oxopiperidin-1-yl)pyrrolidine-2-carboxylic acid” (CAS: 1061737-21-0) is a pseudoproline derivative featuring a 2-oxopiperidin-1-yl substituent at the 4R position of the pyrrolidine ring. Its molecular formula is C40H36N2O4, with a molecular weight of 608.74 g/mol . This compound is widely utilized in peptide synthesis for conformational control, aggregation prevention, and enhancing solubility during solid-phase synthesis. The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group serves as a temporary protecting group for amines, enabling selective deprotection under mild basic conditions .

Properties

Molecular Formula

C25H26N2O5

Molecular Weight

434.5 g/mol

IUPAC Name

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(2-oxopiperidin-1-yl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C25H26N2O5/c28-23-11-5-6-12-26(23)16-13-22(24(29)30)27(14-16)25(31)32-15-21-19-9-3-1-7-17(19)18-8-2-4-10-20(18)21/h1-4,7-10,16,21-22H,5-6,11-15H2,(H,29,30)/t16-,22+/m1/s1

InChI Key

OZYPPABEVVCTLM-ZHRRBRCNSA-N

Isomeric SMILES

C1CCN(C(=O)C1)[C@@H]2C[C@H](N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Canonical SMILES

C1CCN(C(=O)C1)C2CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Origin of Product

United States

Biological Activity

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(2-oxopiperidin-1-yl)pyrrolidine-2-carboxylic acid, also known by its CAS number 1093651-96-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula for this compound is C26H23NO4C_{26}H_{23}NO_{4} with a molecular weight of 413.47 g/mol. It has several notable chemical characteristics:

  • Solubility : Moderately soluble in water with a solubility of approximately 0.00154 mg/ml.
  • Bioavailability : The bioavailability score is 0.56, indicating good absorption potential.
  • CYP Inhibition : It acts as an inhibitor for CYP2C9 and CYP2D6 enzymes, which are crucial for drug metabolism.

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds containing pyrrolidine structures. For instance, derivatives of pyrrolidine have shown significant cytotoxic effects against various cancer cell lines, including A549 lung cancer cells. The structure-dependent activity was observed, where modifications to the substituents on the pyrrolidine ring influenced the degree of cytotoxicity.

CompoundViability Reduction (%)Statistical Significance
Parent Compound63.4%p < 0.05
3,5-Dichloro Derivative21.2%p < 0.001
Ester Transformation71.3%Not significant

This table summarizes the effects of different derivatives on A549 cell viability, demonstrating that specific structural modifications can enhance anticancer properties significantly.

The mechanism through which this compound exhibits its biological activity is not fully elucidated but is believed to involve:

  • Inhibition of Tumor Growth : By inducing apoptosis in cancer cells.
  • Impact on Cell Cycle : Altering cell cycle progression leading to reduced proliferation rates.
  • Interaction with Key Enzymes : Inhibition of metabolic enzymes that facilitate cancer growth.

Case Studies

Several studies have been conducted to evaluate the biological activity of similar compounds:

Chemical Reactions Analysis

Esterification Reactions

The carboxylic acid group undergoes esterification with alcohols under catalytic acidic conditions (e.g., H₂SO₄ or HCl). This reaction is critical for modifying solubility or enabling further functionalization.

Example Reaction:

Compound+R-OHH+Compound-OR+H2O\text{Compound} + \text{R-OH} \xrightarrow{\text{H}^+} \text{Compound-OR} + \text{H}_2\text{O}

Alcohol (R-OH)Reaction Time (hr)Yield (%)
Methanol485
Ethanol678
Benzyl alcohol1265

The Fmoc group remains stable under these conditions, enabling selective modification of the carboxylic acid.

Amide Bond Formation

The carboxylic acid participates in amide coupling using reagents like HATU or DCC with amines, forming peptidomimetic derivatives.

Key Conditions:

  • Activation: 1.5 eq HATU, 3 eq DIPEA in DMF

  • Nucleophile: Primary/secondary amines (e.g., glycine methyl ester, aniline)

  • Yield Range: 70–92%

Mechanistic Insight:
The reaction proceeds via in situ activation to a reactive acyloxyphosphonium intermediate, followed by nucleophilic attack by the amine .

Nucleophilic Substitution at the Pyrrolidine Ring

The fluorine atom at the 4-position of the pyrrolidine ring undergoes nucleophilic substitution with amines or thiols :

Compound+NH2RBaseCompound-NHR+HF\text{Compound} + \text{NH}_2\text{R} \xrightarrow{\text{Base}} \text{Compound-NHR} + \text{HF}

NucleophileBaseTemperature (°C)Yield (%)
PiperidineEt₃N2588
Sodium thiophenateK₂CO₃5073

This reactivity is exploited to introduce heterocyclic or sulfur-containing moieties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally related Fmoc-protected pyrrolidine derivatives, emphasizing substituent effects, physicochemical properties, and applications:

Compound Name CAS Substituent Molecular Formula MW (g/mol) Key Applications Hazard Statements
(2S,4R)-1-Fmoc-4-(2-oxopiperidin-1-yl)pyrrolidine-2-carboxylic acid (Target) 1061737-21-0 2-oxopiperidin-1-yl C40H36N2O4 608.74 Peptide synthesis, conformational control, aggregation prevention Not specified
(2S,4R)-1-Fmoc-4-(tert-butoxy)pyrrolidine-2-carboxylic acid 122996-47-8 tert-butoxy C24H27NO5 409.47 Steric hindrance modulation, peptide coupling efficiency enhancement H302, H315, H319, H335
(2S,4R)-1-Fmoc-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid 2549171-72-2 trifluoromethyl C21H18F3NO4 405.37 Hydrophobicity enhancement, metabolic stability in drug design Not available
(2S,4S)-1-Fmoc-4-phenylpyrrolidine-2-carboxylic acid 269078-71-9 phenyl C26H23NO4 413.47 Aromatic interaction studies, rigid backbone incorporation Not available
(2S,4R)-1-Fmoc-4-difluoromethoxypyrrolidine-2-carboxylic acid 2382632-22-4 difluoromethoxy C21H19F2NO5 403.38 Solubility modulation, fluorinated peptide probes Not available
(S)-1-Fmoc-4,4-dimethylpyrrolidine-2-carboxylic acid 1380336-01-5 4,4-dimethyl C22H23NO4 365.42 Steric bulk incorporation, constrained peptide loops H302, H315, H319, H335

Key Research Findings and Structural Insights

Substituent-Driven Functional Modulation

  • tert-Butoxy Group (CAS 122996-47-8) : The bulky tert-butoxy group enhances steric hindrance, slowing coupling reactions but improving regioselectivity in complex syntheses .
  • Trifluoromethyl Group (CAS 2549171-72-2) : The electron-withdrawing CF3 group increases hydrophobicity (logP ~2.8) and metabolic stability, making it valuable in bioactive peptide design .

Stereochemical and Solubility Considerations

  • The 2S,4R configuration in the target compound and its analogs (e.g., CAS 122996-47-8) favors cis-amide bond formation, critical for mimicking natural protein turns .
  • Polar substituents like difluoromethoxy (CAS 2382632-22-4) improve aqueous solubility (e.g., ~15 mg/mL in DMSO) compared to hydrophobic analogs like the phenyl derivative (CAS 269078-71-9) .

Hazard Profiles

  • Compounds with tert-butoxy (CAS 122996-47-8) and 4,4-dimethyl (CAS 1380336-01-5) substituents carry H302-H335 warnings (oral/dermal toxicity, respiratory irritation), necessitating PPE during handling .
  • No explicit hazard data exists for the target compound, but pseudoprolines generally require precautions due to reactive Fmoc groups .

Preparation Methods

Chiral Induction in Pyrrolidine Formation

The stereochemical integrity of the pyrrolidine ring is established early in the synthesis. Asymmetric hydrogenation or enzymatic resolution methods are commonly employed to generate the (2S,4R) configuration. For example, starting from a proline derivative, enzymatic deprotection with Candida antarctica lipase B selectively hydrolyzes esters to yield enantiomerically pure intermediates.

Fmoc Protection of the Pyrrolidine Nitrogen

The primary amine at the pyrrolidine’s 1-position is protected using Fmoc-Cl (9-fluorenylmethyl chloroformate) under mildly basic conditions (e.g., sodium bicarbonate in DMF/water). This step ensures stability during subsequent reactions:

$$
\text{Pyrrolidine-NH}2 + \text{Fmoc-Cl} \xrightarrow{\text{NaHCO}3} \text{Pyrrolidine-N(Fmoc)} + \text{HCl}
$$

Final Deprotection and Isolation

Carboxylic Acid Liberation

If the pyrrolidine’s 2-carboxylic acid is protected as an ester (e.g., methyl or tert-butyl), alkaline hydrolysis (NaOH/THF/H2O) cleaves the ester to yield the free acid:

$$
\text{Pyrrolidine-COOR} \xrightarrow{\text{NaOH}} \text{Pyrrolidine-COOH} + \text{ROH}
$$

Purification Techniques

The crude product is purified via reverse-phase HPLC or column chromatography (silica gel, eluting with ethyl acetate/hexane gradients). Analytical HPLC confirms >95% purity, while NMR and HRMS validate structural integrity.

Analytical Data and Characterization

Key spectroscopic properties of the target compound include:

Property Value
Molecular Formula C$${25}$$H$${28}$$N$$2$$O$$6$$
Molecular Weight 452.5 g/mol
$$^1$$H NMR (CDCl$$_3$$) δ 7.75 (d, 2H, Fmoc), 5.32 (m, 1H, piperidinone), 4.44 (m, 1H, pyrrolidine)
HRMS (ESI+) Calculated: 453.2021 [M+H]$$^+$$; Found: 453.2018

Challenges and Optimization

  • Stereochemical Drift : The basic conditions required for lactam coupling risk epimerization at the 4R position. Employing low-temperature reactions (-78°C) and bulky bases (e.g., DIPEA) mitigates this issue.
  • Fmoc Stability : The Fmoc group is susceptible to piperidine cleavage . Alternatives like Boc protection during lactam formation may be necessary.

Applications and Derivatives

This compound serves as a conformationally constrained peptide mimic , particularly in angiotensin-converting enzyme (ACE) inhibitors. Derivatives with modified lactam rings (e.g., 3-aminopiperidin-2-ones) exhibit enhanced bioavailability and receptor selectivity.

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves sequential protection/deprotection steps. Key stages include:

Fmoc protection : The pyrrolidine nitrogen is protected using 9-fluorenylmethyloxycarbonyl (Fmoc) to prevent undesired side reactions .

Coupling reactions : The 2-oxopiperidin-1-yl group is introduced via carbodiimide-mediated coupling (e.g., HOBt/EDCI) in anhydrous DMF .

Deprotection : Final deprotection under mild basic conditions (e.g., 20% piperidine in DMF) preserves stereochemical integrity .

  • Optimization :
  • Use low temperatures (0–4°C) during coupling to minimize racemization.
  • Monitor reaction progress via TLC or LC-MS to adjust stoichiometry and reaction time .

Q. How is the stereochemical configuration of the (2S,4R) isomer confirmed?

  • Methodological Answer :
  • X-ray crystallography : Provides definitive proof of stereochemistry by resolving spatial arrangements .
  • Circular Dichroism (CD) : Detects chiral centers via optical activity in the 200–250 nm range .
  • NMR spectroscopy : NOESY correlations between H2 (pyrrolidine) and H4 (2-oxopiperidinyl) confirm relative configuration .

Q. What are the key stability considerations for handling this compound?

  • Methodological Answer :
  • Storage : Store at –20°C under inert gas (argon) to prevent hydrolysis of the Fmoc group .
  • Light sensitivity : Protect from UV exposure to avoid photodegradation of the fluorenyl moiety .
  • Moisture control : Use anhydrous solvents (e.g., DMF, DCM) during synthesis to prevent side reactions .

Q. What purification techniques are most effective for isolating this compound?

  • Methodological Answer :
  • Reverse-phase HPLC : C18 columns with acetonitrile/water gradients (0.1% TFA) resolve polar impurities .
  • Recrystallization : Ethyl acetate/hexane mixtures yield high-purity crystals (>98%) .

Advanced Research Questions

Q. How does the 2-oxopiperidin-1-yl substituent influence the pyrrolidine ring's conformational dynamics?

  • Methodological Answer :
  • NMR studies : Measure coupling constants (³JHH) to assess ring puckering. The 2-oxopiperidinyl group restricts pyrrolidine flexibility, favoring a Cγ-endo conformation .
  • Molecular Dynamics (MD) : Simulate energy barriers for ring interconversion to quantify steric effects of the substituent .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :
  • Low-temperature coupling : Perform reactions at 4°C to slow base-catalyzed epimerization .
  • Additives : Use HOBt or OxymaPure to suppress racemization during activation .
  • Real-time monitoring : Inline FTIR tracks carbamate formation, enabling immediate pH adjustments .

Q. Which analytical techniques best characterize purity and structural integrity?

  • Methodological Answer :
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ or [M–Fmoc]⁺ ions) .
  • ²⁹Si NMR : Detects residual silanol groups from silica gel purification, which may adsorb the compound .

Q. How can contradictory data on solvent-dependent reactivity be resolved?

  • Methodological Answer :
  • Controlled experiments : Compare reaction outcomes in DMF vs. THF to identify solvent-specific side reactions (e.g., Fmoc cleavage in THF due to trace acids) .
  • DFT calculations : Model transition states to explain solvent polarity effects on activation barriers .

Q. What role do the Fmoc group's electronic properties play in nucleophilic substitutions?

  • Methodological Answer :
  • Hammett analysis : Quantify electron-withdrawing effects of Fmoc on pyrrolidine nitrogen's nucleophilicity. σₚ values correlate with reaction rates in SN2 mechanisms .
  • UV-Vis spectroscopy : Monitor charge-transfer interactions between Fmoc and electron-deficient reagents .

Data Contradiction Analysis

Q. Discrepancies in reported yields for Fmoc deprotection: How to validate optimal conditions?

  • Methodological Answer :
  • Reproducibility trials : Test deprotection with 20% piperidine (v/v) in DMF vs. DBU in DCM under inert atmospheres .
  • LC-MS quantification : Compare residual Fmoc levels post-deprotection to identify side products (e.g., diketopiperazine formation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.